molecular formula C23H24BrNO6 B12127054 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B12127054
M. Wt: 490.3 g/mol
InChI Key: KEHBTIIIRCDBSL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenoxy group, a furan-2-ylmethyl group, and a trimethoxybenzyl group attached to an acetamide backbone. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxy intermediate.

    Formation of the Furan-2-ylmethyl Intermediate: Furan-2-carbaldehyde is reduced to furan-2-ylmethanol, which is then converted to a suitable leaving group (e.g., tosylate) for subsequent reactions.

    Formation of the Trimethoxybenzyl Intermediate: 3,4,5-trimethoxybenzyl chloride is prepared by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride.

    Coupling Reactions: The bromophenoxy intermediate, furan-2-ylmethyl intermediate, and trimethoxybenzyl intermediate are coupled with acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group of the acetamide or the bromophenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
  • 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
  • 2-(4-iodophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H24BrNO6

Molecular Weight

490.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H24BrNO6/c1-27-20-11-16(12-21(28-2)23(20)29-3)13-25(14-19-5-4-10-30-19)22(26)15-31-18-8-6-17(24)7-9-18/h4-12H,13-15H2,1-3H3

InChI Key

KEHBTIIIRCDBSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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